molecular formula C5H9FO4 B13420848 Glyceryl 1-monofluoroacetate CAS No. 371-46-0

Glyceryl 1-monofluoroacetate

Cat. No.: B13420848
CAS No.: 371-46-0
M. Wt: 152.12 g/mol
InChI Key: WCWJRCWJPRMTLV-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO4. This compound is characterized by the presence of both hydroxyl and fluoroacetate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-fluoroacetate typically involves the esterification of 2,3-dihydroxypropyl alcohol with fluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl 2-fluoroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.

Types of Reactions:

    Oxidation: 2,3-Dihydroxypropyl 2-fluoroacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: 2,3-Dihydroxypropyl 2-carboxylate.

    Reduction: 2,3-Dihydroxypropyl alcohol.

    Substitution: 2,3-Dihydroxypropyl 2-hydroxyacetate.

Scientific Research Applications

2,3-Dihydroxypropyl 2-fluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluoroacetate group can inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking its function. This inhibition can lead to the disruption of metabolic processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

    2,3-Dihydroxypropyl acetate: Lacks the fluoro group, making it less reactive in certain chemical reactions.

    2-Fluoroethyl acetate: Contains a fluoro group but lacks the dihydroxypropyl moiety, resulting in different chemical properties and reactivity.

Uniqueness: 2,3-Dihydroxypropyl 2-fluoroacetate is unique due to the presence of both hydroxyl and fluoroacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.

Properties

CAS No.

371-46-0

Molecular Formula

C5H9FO4

Molecular Weight

152.12 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-fluoroacetate

InChI

InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2

InChI Key

WCWJRCWJPRMTLV-UHFFFAOYSA-N

Canonical SMILES

C(C(COC(=O)CF)O)O

Origin of Product

United States

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